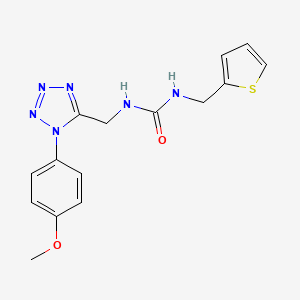

1-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)-3-(thiophen-2-ylmethyl)urea

Description

1-((1-(4-Methoxyphenyl)-1H-tetrazol-5-yl)methyl)-3-(thiophen-2-ylmethyl)urea is a urea derivative featuring a tetrazole ring substituted with a 4-methoxyphenyl group and a thiophen-2-ylmethyl moiety. The tetrazole ring, a nitrogen-rich heterocycle, contributes to metabolic stability and hydrogen-bonding interactions, while the 4-methoxyphenyl group enhances lipophilicity and electronic effects.

Properties

IUPAC Name |

1-[[1-(4-methoxyphenyl)tetrazol-5-yl]methyl]-3-(thiophen-2-ylmethyl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N6O2S/c1-23-12-6-4-11(5-7-12)21-14(18-19-20-21)10-17-15(22)16-9-13-3-2-8-24-13/h2-8H,9-10H2,1H3,(H2,16,17,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYQLVDOPLKLNLH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2C(=NN=N2)CNC(=O)NCC3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N6O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)-3-(thiophen-2-ylmethyl)urea typically involves multi-step organic reactions. One common approach is to start with the preparation of the tetrazole ring, which can be synthesized from the corresponding nitrile using sodium azide and a suitable catalyst. The methoxyphenyl group can be introduced via electrophilic aromatic substitution reactions. The thiophenylmethyl group is often added through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. Catalysts and solvents are selected to facilitate the reactions and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

1-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)-3-(thiophen-2-ylmethyl)urea can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenating agents for electrophilic substitution, and nucleophiles like amines for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Anticancer Activity

The tetrazole ring is known for its diverse pharmacological properties, including anticancer effects. Research indicates that derivatives of tetrazole compounds exhibit significant cytotoxicity against various cancer cell lines. For instance, studies have demonstrated that similar compounds can inhibit tumor growth by interfering with cellular signaling pathways critical for cancer progression .

Antimicrobial Properties

Compounds containing thiophene and tetrazole moieties have been reported to possess antimicrobial activity. The presence of the thiophene ring enhances the interaction with microbial targets, making these compounds effective against bacterial and fungal infections .

Anti-inflammatory Effects

Research has indicated that urea derivatives can exhibit anti-inflammatory properties. The incorporation of the tetrazole and thiophene groups may enhance the anti-inflammatory activity by modulating immune responses and reducing pro-inflammatory cytokine production .

Case Study 1: Anticancer Screening

A study evaluated the anticancer activity of various tetrazole derivatives, including compounds similar to 1-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)-3-(thiophen-2-ylmethyl)urea. The results indicated that these compounds exhibited significant cytotoxic effects on MDA-MB 231 breast cancer cells, suggesting their potential as lead compounds for further development in cancer therapy .

Case Study 2: Antimicrobial Testing

Another investigation focused on the antimicrobial efficacy of thiophene-containing urea derivatives against common pathogens such as Staphylococcus aureus and Escherichia coli. The study revealed that certain analogs demonstrated potent antimicrobial activity, highlighting the importance of structural modifications in enhancing efficacy .

Mechanism of Action

The mechanism of action of 1-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)-3-(thiophen-2-ylmethyl)urea involves its interaction with specific molecular targets. The tetrazole ring can mimic carboxylate groups, allowing the compound to bind to enzymes or receptors. This binding can inhibit or activate specific pathways, leading to the desired biological effects.

Comparison with Similar Compounds

Structural Analogues with Tetrazole-Urea Scaffolds

Several urea derivatives containing tetrazole rings and aryl substituents have been synthesized and characterized (). Key examples include:

Key Observations :

- Substituent Effects : Electron-withdrawing groups (e.g., Cl, CF₃) correlate with higher melting points (253–257°C), likely due to increased crystallinity and intermolecular interactions. Fluorophenyl derivatives exhibit lower melting points (166–170°C) .

- Synthetic Yields : Chlorophenyl derivatives achieve higher yields (90–98%), suggesting favorable reactivity in urea-forming reactions compared to fluorinated analogs (56–66%) .

Tetrazole Derivatives with Sulfonyl and Thioether Linkages

Compounds with sulfonyl or thioether groups attached to the tetrazole-methyl moiety () exhibit distinct physicochemical profiles:

Key Observations :

- Sulfonyl vs. Urea Linkages : Sulfonyl groups (as in ) may enhance hydrolytic stability compared to urea linkages, which are prone to enzymatic cleavage.

- Thioether Functionalization : Thioether-containing tetrazoles () demonstrate synthetic versatility but lack detailed melting point or biological data for direct comparison.

Thiophene-Containing Analogues

Thiophene derivatives () highlight the role of sulfur heterocycles in modulating properties:

| Compound Name | Substituents | Key Functional Groups | References |

|---|---|---|---|

| 1-(Thiophen-2-yl)-2-(2-(thiophen-2-yl)-4H-benzo[4,5]imidazo[1,2-b][1,2,4]triazol-4-yl)ethan-1-one | Thiophene, ketone | Ketone, triazole |

Key Observations :

- However, the absence of urea or tetrazole groups in these analogs limits direct comparison.

Biological Activity

1-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)-3-(thiophen-2-ylmethyl)urea is a compound of interest due to its potential pharmacological applications. The unique structural features of this compound, including the tetrazole ring and thiophenyl moiety, suggest various biological activities such as antibacterial, antifungal, and anticancer properties. This article reviews the biological activity of this compound based on available research findings.

Structural Characteristics

The compound can be represented by the following structural formula:

Key Features:

- Tetrazole Ring: Known for enhancing biological activity through improved binding affinity to target proteins.

- Thiophenyl Group: Contributes to the lipophilicity and overall pharmacokinetic profile of the compound.

Antimicrobial Activity

Research indicates that tetrazole derivatives exhibit significant antimicrobial properties. A study highlighted that various tetrazole compounds demonstrated effective inhibition against both Gram-positive and Gram-negative bacteria. The minimal inhibitory concentrations (MICs) for selected strains are summarized in Table 1.

| Compound | Target Bacteria | MIC (µg/mL) |

|---|---|---|

| This compound | Staphylococcus aureus | 4 - 16 |

| Escherichia coli | 8 - 32 | |

| Klebsiella pneumoniae | 16 - 64 |

The compound's effectiveness against Staphylococcus aureus was particularly noted, with MIC values comparable to established antibiotics such as penicillin and ampicillin .

Anticancer Activity

In vitro studies have evaluated the cytotoxic effects of this compound against various cancer cell lines. The MTT assay results indicated that it exhibited selective toxicity towards cancer cells while sparing normal cell lines. Notably, the compound showed promising results against human breast cancer cell lines with IC50 values in the low micromolar range.

The proposed mechanism involves:

- Inhibition of Enzymatic Activity: The sulfonamide group may mimic natural substrates, thereby inhibiting key enzymes involved in bacterial metabolism and proliferation.

- Disruption of Membrane Integrity: The lipophilic nature of the thiophenyl group may facilitate membrane penetration, leading to cell lysis in susceptible bacteria.

Case Studies

Several case studies have documented the biological activity of similar compounds. For instance, a series of tetrazole-norfloxacin conjugates were synthesized and tested for their antimicrobial properties, revealing enhanced efficacy against resistant bacterial strains compared to their parent compounds .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 1-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)-3-(thiophen-2-ylmethyl)urea with high purity?

- Methodology : The compound can be synthesized via nucleophilic substitution or coupling reactions. A general approach involves reacting 1-(4-methoxyphenyl)-1H-tetrazole-5-methanol with a thiophene-derived isocyanate or carbamate. For example, using PEG-400 as a solvent with Bleaching Earth Clay (pH 12.5) as a catalyst at 70–80°C for 1 hour can enhance reaction efficiency . Purification via hot-water washing and recrystallization in aqueous acetic acid improves purity.

Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?

- Methodology :

- IR Spectroscopy : Identify key functional groups (e.g., urea C=O stretch ~1640–1680 cm⁻¹, tetrazole ring absorption ~1450–1500 cm⁻¹).

- ¹H NMR : Confirm substitution patterns (e.g., methoxyphenyl protons as a singlet at δ ~3.8 ppm, thiophene protons at δ ~6.9–7.5 ppm).

- ¹³C NMR : Verify urea carbonyl signals at δ ~155–160 ppm and tetrazole carbons at δ ~140–150 ppm .

Q. What solvent systems are recommended for recrystallizing this urea-tetrazole hybrid?

- Methodology : A 2:1 ethanol–acetic acid mixture is effective for recrystallization, balancing solubility and purity. For polar byproducts, hot-water washing followed by vacuum filtration is advised .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of the target compound?

- Methodology :

- Catalyst Screening : Test heterogeneous catalysts (e.g., Bleaching Earth Clay, zeolites) to reduce side reactions.

- Solvent Selection : Compare PEG-400 (high boiling point, eco-friendly) with DMF or THF. PEG-400 reduces reaction time to 1 hour at 70°C .

- Temperature Gradients : Use a reflux condenser to maintain steady temperatures (70–80°C) and prevent thermal decomposition .

Q. How should researchers resolve contradictions in biological activity data across studies?

- Methodology :

- Assay Standardization : Replicate antimicrobial tests (e.g., broth microdilution) using standardized bacterial strains (e.g., S. aureus ATCC 25923) .

- Dose-Response Analysis : Compare IC₅₀ values across cell lines (e.g., HeLa vs. MCF-7) to assess tissue-specific effects.

- Mechanistic Studies : Use molecular docking to evaluate interactions with targets like dihydrofolate reductase or β-lactamases .

Q. What experimental designs are suitable for evaluating the compound’s pharmacological potential?

- Methodology :

- In Vitro Screening : Use a split-plot design to test cytotoxicity (MTT assay), antioxidant activity (DPPH scavenging), and enzyme inhibition (e.g., COX-2) .

- In Vivo Models : Apply randomized block designs with control groups to assess acute toxicity (OECD 423) and efficacy in rodent inflammation models .

Q. How can metabolic stability and environmental persistence of the compound be analyzed?

- Methodology :

- LC-MS/MS : Quantify degradation products in simulated environmental matrices (e.g., soil, water) under UV exposure.

- QSAR Modeling : Predict biodegradability using descriptors like logP and topological polar surface area .

Methodological Considerations for Data Analysis

Q. What statistical approaches are recommended for analyzing dose-response relationships in bioactivity studies?

- Methodology :

- Nonlinear Regression : Fit data to sigmoidal models (e.g., Hill equation) using software like GraphPad Prism.

- ANOVA with Tukey’s Test : Compare means across concentrations to identify significant inhibitory effects (p < 0.05) .

Q. How can computational tools aid in understanding the compound’s reactivity?

- Methodology :

- DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to predict sites for electrophilic attack (e.g., urea nitrogen).

- Molecular Dynamics : Simulate solvent interactions to guide recrystallization strategies .

Key Challenges and Solutions

Handling hygroscopicity during storage:

- Solution : Store the compound in desiccators with silica gel or under argon. Characterize stability via accelerated aging studies (40°C/75% RH for 6 months) .

Addressing low solubility in aqueous media:

- Solution : Formulate as a cyclodextrin inclusion complex or PEGylated derivative. Assess solubility enhancement using phase-solubility diagrams .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.